Fmoc-Orn(Boc)-OH is a valuable building block for the construction of peptides containing the amino acid ornithine. It incorporates the advantageous features of both Fmoc and Boc protecting groups:
The combination of these protecting groups enables the controlled and efficient synthesis of peptides containing ornithine, which plays various roles in biological processes.
Fmoc-Orn(Boc)-OH has been utilized in the development of cell-penetrating peptides (CPPs) . CPPs are short sequences of amino acids that can efficiently deliver cargo molecules (e.g., drugs, nanoparticles) into cells, overcoming the barrier posed by the cell membrane .
Studies have shown that incorporating multiple ornithine residues within CPPs enhances their cell-penetrating ability, likely due to their interaction with negatively charged components of the cell membrane . Therefore, Fmoc-Orn(Boc)-OH plays a crucial role in synthesizing CPPs with improved cell delivery efficiency, potentially leading to novel therapeutic strategies.
Fmoc-Orn(Boc)-OH finds application in bioconjugation, a technique used to link biomolecules (e.g., peptides, proteins, antibodies) together for various research purposes. The presence of the reactive carboxylic acid group (COOH) at the C-terminus of Fmoc-Orn(Boc)-OH allows for its conjugation to other biomolecules using appropriate coupling reagents .
For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to green fluorescent protein (GFP)-labeled peptides, improving their cell permeability compared to unconjugated analogs . This approach enables the visualization and tracking of peptides within living cells, offering valuable insights into their cellular behavior and potential therapeutic applications.
Fmoc-Ornithine (Boc)-hydroxyl is a derivative of ornithine, which is a non-protein amino acid involved in various biological processes, including the urea cycle and the synthesis of other amino acids. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. Fmoc-Orn(Boc)-OH is recognized for its utility as a building block in the synthesis of peptides and other bioactive molecules, particularly in enhancing the permeability of conjugated peptides when linked to green fluorescent protein (GFP) .
Fmoc-Orn(Boc)-OH is primarily involved in solid-phase peptide synthesis. It can undergo various reactions, including:
The biological activity of Fmoc-Orn(Boc)-OH is largely attributed to its role in peptide synthesis. When conjugated to peptides, it has been shown to enhance cell permeability, making it useful for drug delivery applications. The compound serves as a substrate for ornithine-δ-aminotransferase, which catalyzes proline synthesis, thus playing a role in metabolic pathways .
The synthesis of Fmoc-Orn(Boc)-OH typically involves several steps:
Interaction studies involving Fmoc-Orn(Boc)-OH focus on its role in enhancing cellular uptake of peptides. Research indicates that peptides containing this compound exhibit improved permeability compared to their unconjugated counterparts. This property makes it valuable in designing more effective drug delivery systems and studying cellular mechanisms .
Several compounds share structural similarities with Fmoc-Orn(Boc)-OH, including:
Compound Name | Structure | Unique Features |
---|---|---|
Fmoc-Lys(Boc)-OH | Contains lysine instead of ornithine | Lysine has an additional amino group for further modifications. |
Fmoc-Glu(OtBu)-OH | Contains glutamic acid with a t-butyl protecting group | Glutamic acid's side chain introduces carboxylic functionality. |
Fmoc-Arg(Pbf)-OH | Contains arginine with a 2,2,4,6,7-pentamethyldihydroquinoline protecting group | Arginine's side chain allows for unique interactions due to its guanidinium group. |
The uniqueness of Fmoc-Orn(Boc)-OH lies in its specific combination of protective groups and its ability to enhance peptide permeability while serving as a substrate for important enzymatic reactions .
The history of peptide synthesis is inextricably linked to advances in protecting group chemistry. Early 20th-century methods relied on benzyloxycarbonyl (Z) groups, which required harsh acidic conditions for removal. The introduction of tert-butoxycarbonyl (Boc) in the 1950s marked a paradigm shift, offering improved stability during synthesis. However, the need for repetitive trifluoroacetic acid (TFA) treatments in Boc-based strategies limited their applicability to acid-sensitive peptides.
This limitation spurred Louis A. Carpino's development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in 1970. Unlike Boc, Fmoc could be cleaved under mild basic conditions (e.g., piperidine), enabling orthogonal protection schemes when combined with acid-labile side chain protectants. The Fmoc/Boc combination on ornithine derivatives like Fmoc-Orn(Boc)-OH exemplifies this orthogonal approach, allowing sequential deprotection without compromising structural integrity.
Orthogonal protection requires carefully matched pairs of temporary (N-terminal) and permanent (side chain) protecting groups. For ornithine—a diamino acid critical for constructing branched peptides—the δ-amino group is shielded with Boc, while the α-amino group carries Fmoc. This configuration permits:
The synthesis of Fmoc-Orn(Boc)-OH typically involves:
Ornithine’s role as a non-proteinogenic amino acid made its incorporation into peptides particularly challenging prior to Fmoc-Orn(Boc)-OH’s availability. Early attempts using unprotected ornithine resulted in side reactions during coupling, including lactam formation and branching. The dual protection strategy solved these issues, enabling: